
(S)-1-((S)-1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL is a chiral amine compound with significant applications in various fields of chemistry and biology. The compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl group and an ethanamine moiety. The presence of two chiral centers in the molecule makes it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Addition of the Ethanamine Moiety: The ethanamine group is added through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.
Industrial Production Methods
In industrial settings, the production of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used to facilitate the hydrogenation steps in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Benzyl halides or alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(®-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL: The enantiomer of the compound, with different stereochemical properties.
N-Benzylpyrrolidine: A structurally similar compound lacking the ethanamine moiety.
Pyrrolidine: The parent compound without the benzyl and ethanamine substitutions.
Uniqueness
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL is unique due to its specific stereochemistry and the presence of both benzyl and ethanamine groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22Cl2N2 |
|---|---|
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
(1S)-1-[(3S)-1-benzylpyrrolidin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m0../s1 |
InChI-Schlüssel |
ITNDAGFSBOVJQU-JBUFHSOLSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
Kanonische SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


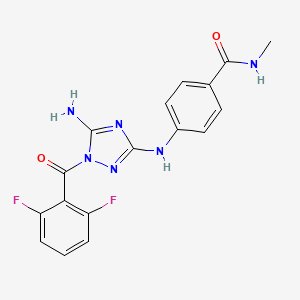

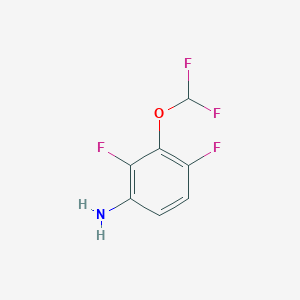

![Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)
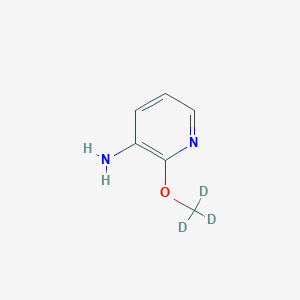
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
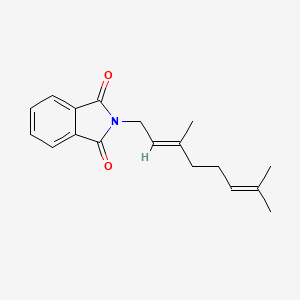

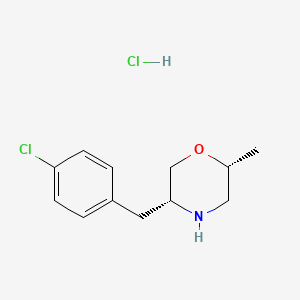
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)


![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
